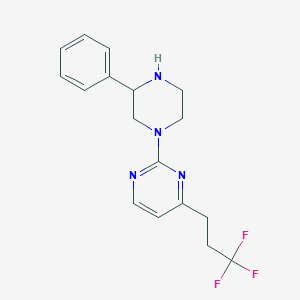![molecular formula C15H20F2N2 B5424150 7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5424150.png)
7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane, also known as DFMD, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. DFMD has shown promising results in preclinical studies for the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
作用機序
7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane acts as a dopamine D2 receptor agonist, which means that it binds to and activates these receptors. The activation of dopamine D2 receptors leads to an increase in the release of dopamine, a neurotransmitter that is involved in the regulation of mood, behavior, and movement. This compound has also been shown to have an inhibitory effect on the reuptake of dopamine, which further enhances its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can improve mood and behavior. This compound has also been shown to have anxiolytic and antidepressant effects. The compound has been shown to reduce the symptoms of Parkinson's disease and schizophrenia in preclinical studies.
実験室実験の利点と制限
7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for research purposes. This compound has also been extensively studied, which means that there is a large body of literature on the compound. However, there are also some limitations to using this compound in lab experiments. The compound has a short half-life, which means that it needs to be administered frequently. This compound also has a narrow therapeutic window, which means that it can be toxic at high doses.
将来の方向性
There are several future directions for the study of 7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane. One potential area of research is the development of more potent and selective dopamine D2 receptor agonists. Another potential area of research is the use of this compound in combination with other drugs for the treatment of neurological disorders. This compound could also be studied for its potential use in the treatment of other disorders, such as addiction and obesity. Finally, the development of new synthetic routes for the synthesis of this compound could lead to improvements in yield and purity, which could make the compound more readily available for research purposes.
Conclusion:
This compound is a synthetic compound that has shown promising results in preclinical studies for the treatment of various neurological disorders. The compound acts as a dopamine D2 receptor agonist and has been shown to have anxiolytic and antidepressant effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of more potent and selective dopamine D2 receptor agonists and the use of this compound in combination with other drugs for the treatment of neurological disorders.
合成法
7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane can be synthesized using a multistep synthetic route. The first step involves the reaction of 2,3-difluorobenzylamine with 1,3-propanediamine to form the intermediate compound. The intermediate is then cyclized using trifluoroacetic acid to obtain this compound in good yield and purity. The synthesis method has been optimized to improve the yield and purity of the final product.
科学的研究の応用
7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent. The compound has been shown to have a high affinity for dopamine D2 receptors, which are involved in the regulation of mood and behavior.
特性
IUPAC Name |
7-[(2,3-difluorophenyl)methyl]-2,7-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2/c16-13-4-1-3-12(14(13)17)9-19-8-2-5-15(11-19)6-7-18-10-15/h1,3-4,18H,2,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYZHDUIOMHZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CN(C1)CC3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5424074.png)
![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424077.png)
![(2R*,3S*,6R*)-5-(2-fluorobenzoyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5424079.png)
![[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5424086.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424096.png)

![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-3-phenylacrylamide](/img/structure/B5424118.png)


![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5424145.png)
![4-[4-(4-fluorophenoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5424156.png)
![5-oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B5424163.png)
![6-chloro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline hydrochloride](/img/structure/B5424171.png)